3-Methyloxolan-3-amine hydrochloride

salt-form selection physical form handling safety

3-Methyloxolan-3-amine hydrochloride (CAS 1423034-45-0) is a saturated heterocyclic amine salt, systematically named 3-methyltetrahydrofuran-3-amine hydrochloride. It features a tetrahydrofuran (oxolane) ring substituted at the 3-position with both a primary amine and a methyl group, presented as the hydrochloride salt (C₅H₁₂ClNO, MW 137.61).

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 1423034-45-0
Cat. No. B1376606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyloxolan-3-amine hydrochloride
CAS1423034-45-0
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC1(CCOC1)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(6)2-3-7-4-5;/h2-4,6H2,1H3;1H
InChIKeyZZYCUYNPWPYUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyloxolan-3-amine hydrochloride – CAS 1423034-45-0 Procurement & Identity Baseline


3-Methyloxolan-3-amine hydrochloride (CAS 1423034-45-0) is a saturated heterocyclic amine salt, systematically named 3-methyltetrahydrofuran-3-amine hydrochloride. It features a tetrahydrofuran (oxolane) ring substituted at the 3-position with both a primary amine and a methyl group, presented as the hydrochloride salt (C₅H₁₂ClNO, MW 137.61) [1]. The compound is supplied as a solid under inert atmosphere and room-temperature storage conditions, with a specification purity of 98% . Its structural hallmark – a geminal amino-methyl substitution on a conformationally constrained oxolane scaffold – limits the conformational freedom of the amine, a feature that prospectively differentiates it from non-geminal or acyclic amine building blocks in the design of rigidified peptidomimetics and sp³-enriched fragments. However, procurement decisions must be informed by the fact that peer-reviewed, comparator-backed differentiation data for this specific compound are extremely limited in the open scientific literature.

Why 3-Methyloxolan-3-amine Hydrochloride Cannot Be Casually Substituted by In-Class Analogs


The 3-methyloxolan-3-amine scaffold occupies a narrow intersection of structural features – a cyclic ether with a quaternary carbon bearing both a methyl group and a protonatable amine – that simple in-class alternatives do not replicate. Common tetrahydrofuran-based amines such as 3-aminomethyltetrahydrofuran (CAS 165253-31-6) or tetrahydrofurfurylamine introduce additional rotatable bonds or alter the amine position, fundamentally changing the spatial orientation of the amine pharmacophore [1]. Likewise, derivatives such as N-methyltetrahydrofuran-3-amine (CAS 89487-67-2) substitute the primary amine with a secondary amine, altering hydrogen-bond donor capacity and reactivity. The hydrochloride salt form of 3-methyloxolan-3-amine further ensures a defined stoichiometry, solid-state handling, and shelf stability that the corresponding free base (CAS 1158760-25-8) may not provide under ambient conditions [2]. The quantitative consequences of these differences are detailed below.

Quantitative Differentiation of 3-Methyloxolan-3-amine Hydrochloride Against Closest Analogs


Solid-State Stability and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1423034-45-0) is a solid at room temperature, while the corresponding free base, 3-methyloxolan-3-amine (CAS 1158760-25-8), is typically a colorless to yellow liquid or oil . The salt's defined solid state simplifies weighing accuracy, reduces vapor exposure, and mitigates the risk of amine degradation or carbonation upon storage. The commercial salt is supplied at 98% purity (Sigma-Aldrich) versus a typical 97% purity for the free base from multiple vendors .

salt-form selection physical form handling safety

Geminal Disubstitution Confers Zero Rotatable Bonds Unlike Aminomethyl Analogs

The target compound has zero rotatable bonds between the amine and the ring, as both the amino and methyl groups are attached directly to the quaternary C3 carbon of the oxolane [1]. In contrast, the common building block 3-aminomethyltetrahydrofuran (CAS 165253-31-6) has one rotatable C–C bond linking the amine to the ring, introducing conformational flexibility [2]. This positional isomerism leads to different spatial vectors for amine-based derivatization.

conformational restriction rigidification scaffold design

Hydrogen-Bond Donor Count: Primary Amine Salt vs. Secondary Amine Derivatives

3-Methyloxolan-3-amine hydrochloride possesses two hydrogen-bond donors (the protonated –NH₃⁺ group), whereas N-methylated analogs such as (3S)-N-methyloxolan-3-amine hydrochloride (CAS 1292324-44-7) possess only one H-bond donor after protonation [1]. A higher H-bond donor count can enhance aqueous solubility and modulate target engagement in protein binding sites that require multiple donor interactions.

hydrogen bonding pharmacophore solubility

Recommended Procurement Scenarios for 3-Methyloxolan-3-amine Hydrochloride Based on Quantitative Evidence


Design of Rigid Peptidomimetics Requiring a Quaternary α-Amino Acid Surrogate

The zero-rotatable-bond architecture of 3-methyloxolan-3-amine hydrochloride makes it a prime candidate for replacing flexible amino acid side chains in peptidomimetic inhibitors [1]. Its geminal methyl and amino substitution creates a tetrasubstituted carbon center that mimics the Cα of amino acids, suitable for rigidifying peptide backbones in protease or kinase inhibitor programs where synthetic accessibility as a solid salt accelerates library production.

Fragment-Based Drug Discovery Requiring Spatially Defined Primary Amine Vectors

When fragment-screening libraries demand rigid, sp³-rich amine fragments with a defined protonation state, the hydrochloride salt provides both the conformational constraint (0 rotatable bonds) and the precise H-bond donor count (2 donors) needed for consistent pharmacophore modeling [1]. The solid form enables accurate dispensing in low-micromolar DMSO stock solutions, directly improving reproducibility in surface plasmon resonance (SPR) or X-ray crystallography soaking experiments.

Agrochemical Intermediate Synthesis Requiring Stable Amino Building Blocks

Patents on furanyl insecticides and neonicotinoid analogs highlight the importance of tetrahydrofuran-based amines as intermediates [2]. The hydrochloride salt's room-temperature solid stability and defined stoichiometry facilitate kilo-lab scale-up and precise charge calculations in multi-step syntheses, offering a practical advantage over liquid free-base amines that may absorb CO₂ or undergo discoloration over time.

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